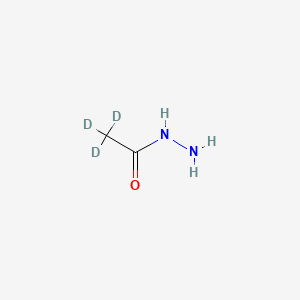

Acetohydrazide-D3

Overview

Description

Acetohydrazide-D3 is a labelled analogue of Acetohydrazide . It is a white solid with a molecular weight of 77.1 and a molecular formula of C₂H₃D₃N₂O . It is slightly soluble in DMSO and Methanol . Acetohydrazide is a metabolite of Isoniazid, an antibiotic for the treatment of Mycobacterium tuberculosis, and it inhibits mycolic acid biosynthesis .

Synthesis Analysis

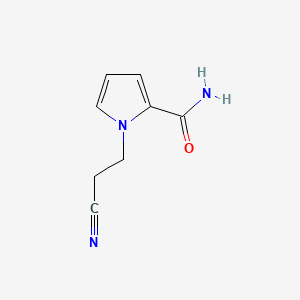

Acetohydrazide-D3 has been synthesized in various studies. For instance, pyridazine-acetohydrazides were synthesized by coupling substituted aldehyde with 2-(5-cyano-6-oxo-3,4-diphenylpyridazine-1-6H-yl) acetohydrazide, which was prepared via the reaction of pyridazine ester with hydrazine hydrate . Another study synthesized a series of isoindolin-1,3-dione-based acetohydrazides as possible acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors .Chemical Reactions Analysis

Acetohydrazide-D3, like other acetohydrazides, can participate in various chemical reactions. For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles .Physical And Chemical Properties Analysis

Acetohydrazide-D3 is a white solid with a melting point of 62-64°C . It is slightly soluble in DMSO and Methanol . The molecular weight is 77.1 and the molecular formula is C₂H₃D₃N₂O .Scientific Research Applications

Antibacterial Agents

Acetohydrazide-D3: derivatives have been identified as potential inhibitors of BioA , a key enzyme in the bacterial biotin synthesis pathway . This makes them promising candidates for developing new antibacterial drugs, especially against Gram-negative pathogens. The ability to inhibit BioA can lead to the synthesis of novel antibiotics that could combat antibiotic-resistant strains of bacteria.

Antidiabetic Activity

In the field of pharmacology, Acetohydrazide-D3 compounds have been synthesized and evaluated for their DPP-4 inhibitory activity . DPP-4 inhibitors are a class of medications used to treat type 2 diabetes. These compounds have shown promising results in both in vitro and in vivo antihyperglycemic activity, making them potential candidates for new antidiabetic drugs.

Antitumor Agents

Acetohydrazide-D3: derivatives have also been explored for their antitumor activity . Some synthesized compounds have demonstrated high inhibitory effects, which could be leveraged in the development of new cancer therapies. Their ability to inhibit tumor cell proliferation makes them valuable in the ongoing search for effective cancer treatments.

Cholinesterase Inhibitors

In the pursuit of treatments for neurodegenerative diseases like Alzheimer’s, Acetohydrazide-D3 derivatives have been designed and synthesized as potential cholinesterase inhibitors . These compounds could help in managing the symptoms of Alzheimer’s disease by preventing the breakdown of the neurotransmitter acetylcholine, thereby improving nerve communication in the brain.

Corrosion Inhibitors

Acetohydrazide-D3: has found applications in materials science as well, particularly as corrosion inhibitors for metals . Organic nanoparticles derived from acetohydrazides have shown excellent anti-corrosion behavior, which can be utilized in industrial applications to protect metals from corrosive environments.

Environmental Catalysis

In environmental science, Acetohydrazide-D3 plays a role in catalysis, specifically in the Pd-catalyzed controlled C(sp3)–H acetoxylation of aldehydes . This reaction is significant for the synthesis of organic molecules with potential applications in pharmaceuticals and materials science, and it also demonstrates the dual role of acetohydrazide as both a directing group and a protecting group in catalytic processes.

properties

IUPAC Name |

2,2,2-trideuterioacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLXLNCGODUUOT-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetohydrazide-D3 | |

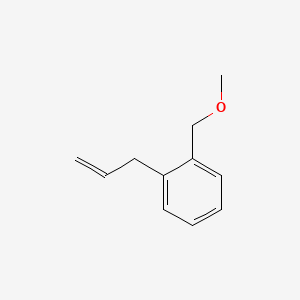

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethoxy-N~2~-(propan-2-yl)-N~4~-[(trimethylsilyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B590728.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-phenylpropyl)piperazine](/img/structure/B590734.png)

![5-Methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B590744.png)

![N-Benzoyl-2'-o-[(methylthio)methyl]-3',5'-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine](/img/structure/B590745.png)